molecular formula C9H11NO3 B1435250 (~13~C_9_,~15~N)Tyrosine CAS No. 202407-26-9

(~13~C_9_,~15~N)Tyrosine

Cat. No. B1435250
Key on ui cas rn: 202407-26-9
M. Wt: 191.12 g/mol
InChI Key: OUYCCCASQSFEME-CMLFETTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:14][O:15][C:16]([O:17][CH3:18])([CH3:19])[CH3:20].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13]>>[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([O:12][CH3:14])=[O:13]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C)(C)OC
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(N)Cc1ccc(O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:14][O:15][C:16]([O:17][CH3:18])([CH3:19])[CH3:20].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13]>>[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([O:12][CH3:14])=[O:13]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C)(C)OC
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(N)Cc1ccc(O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:14][O:15][C:16]([O:17][CH3:18])([CH3:19])[CH3:20].[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([OH:12])=[O:13]>>[NH2:1][CH:2]([CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:8])[cH:9][cH:10]1)[C:11]([O:12][CH3:14])=[O:13]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C)(C)OC
Name
NC(Cc1ccc(O)cc1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NC(Cc1ccc(O)cc1)C(=O)O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C(N)Cc1ccc(O)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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